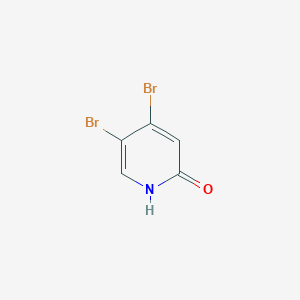
4,5-Dibromopyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-ジブロモピリジン-2-オールは、分子式がC5H3Br2NO、分子量が252.89142 g/molである臭素化ピリジン誘導体です 。この化合物は、ピリジン環の4位と5位に2つの臭素原子、2位にヒドロキシル基が存在することを特徴としています。さまざまな化学反応で使用され、科学研究にも応用されています。
準備方法
合成経路と反応条件
4,5-ジブロモピリジン-2-オールの合成は、一般的にピリジン-2-オールの臭素化を伴います。一般的な方法の1つは、酢酸などの適切な溶媒の存在下で、ピリジン-2-オールを臭素と反応させる方法です。 反応は室温で行われ、生成物は再結晶によって精製されます .
工業生産方法
4,5-ジブロモピリジン-2-オールの工業生産は、同様の臭素化反応をより大規模に行う場合があります。連続フロー反応器と自動システムを使用することで、生産プロセスの効率と収率を向上させることができます。 最終製品の純度は、高速液体クロマトグラフィー(HPLC)やその他の分析手法を含む厳格な品質管理対策によって保証されます .
化学反応の分析
反応の種類
4,5-ジブロモピリジン-2-オールは、次を含むさまざまな化学反応を起こします。
置換反応: 臭素原子は、求核置換反応によって他の官能基で置換することができます。
酸化反応: ヒドロキシル基は酸化されて対応するケトンまたはアルデヒドを生成することができます。
一般的な試薬と条件
求核置換: ナトリウムメトキシドやカリウムtert-ブトキシドなどの試薬が一般的に使用されます。
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬が使用されます。
生成される主な生成物
これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ナトリウムメトキシドによる求核置換ではメトキシ置換ピリジンが得られ、過マンガン酸カリウムによる酸化ではピリジンカルボン酸が生成されます .
科学的研究の応用
4,5-ジブロモピリジン-2-オールは、科学研究において幅広い応用範囲を持っています。
化学: より複雑な有機分子の合成における構成要素として使用されます。
生物学: この化合物は、抗菌性や抗がん性などの潜在的な生物活性を研究されています。
医学: 薬剤中間体としての可能性を探求する研究が進行中です。
作用機序
4,5-ジブロモピリジン-2-オールの作用機序は、特定の分子標的との相互作用を伴います。臭素原子とヒドロキシル基は、その反応性と結合親和性に重要な役割を果たします。この化合物は、特定の酵素を阻害したり、細胞受容体と相互作用したりして、さまざまな生物学的効果をもたらす可能性があります。 正確な経路と関与する分子標的を解明するには、詳細な研究が必要です .
類似の化合物との比較
類似の化合物
2,4-ジブロモピリジン: 構造は似ていますが、臭素原子が2位と4位にあります。
2,5-ジブロモピリジン: 臭素原子が2位と5位にあります。
3,5-ジブロモピリジン: 臭素原子が3位と5位にあります.
独自性
4,5-ジブロモピリジン-2-オールは、臭素原子とヒドロキシル基の特定の位置によって、独特の化学的および生物学的特性を備えています。
類似化合物との比較
Similar Compounds
2,4-Dibromopyridine: Similar in structure but with bromine atoms at the 2 and 4 positions.
2,5-Dibromopyridine: Bromine atoms at the 2 and 5 positions.
3,5-Dibromopyridine: Bromine atoms at the 3 and 5 positions.
Uniqueness
4,5-Dibromopyridin-2-ol is unique due to the specific positioning of the bromine atoms and the hydroxyl group, which confer distinct chemical and biological properties.
生物活性
4,5-Dibromopyridin-2-ol is a heterocyclic compound that has garnered attention in scientific research due to its potential biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
Molecular Formula: C5H3Br2N2O
Molar Mass: Approximately 251.89 g/mol
The compound features a pyridine ring substituted with two bromine atoms at positions 4 and 5, and a hydroxyl group at position 2. This unique structure contributes to its reactivity and biological activity.
Antimicrobial Properties
This compound has been studied for its antimicrobial properties. Research indicates that it exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve the inhibition of cytochrome P450 enzymes, which play a critical role in drug metabolism and the synthesis of essential biomolecules .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Inhibitory | |
| Pseudomonas aeruginosa | Moderate |
Anticancer Properties
The compound has also shown promise in anticancer research. Studies suggest that this compound may induce apoptosis in cancer cells through various pathways, although specific molecular targets are still under investigation .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The presence of bromine atoms enhances its reactivity, allowing it to bind effectively to enzymes and receptors involved in cellular processes. Detailed studies are required to elucidate the exact biochemical pathways affected by this compound.
Comparative Analysis with Similar Compounds
This compound can be compared with other dibrominated pyridine derivatives to understand its unique properties better.
Table 2: Comparison of Biological Activities
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Bromine at positions 4 and 5 | Yes | Yes |
| 2,4-Dibromopyridine | Bromine at positions 2 and 4 | Moderate | No |
| 3-Bromo-4-hydroxypyridine | Hydroxyl group on a different ring | Low | Moderate |
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study conducted on various pyridine derivatives demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
- Anticancer Research : In vitro studies have shown that treatment with this compound leads to reduced viability in cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with specific signaling pathways involved in cell survival .
- Enzyme Inhibition Studies : Research focusing on cytochrome P450 enzymes revealed that this compound acts as an inhibitor, affecting drug metabolism significantly. This property could be leveraged in pharmacological applications where modulation of enzyme activity is desired .
特性
分子式 |
C5H3Br2NO |
|---|---|
分子量 |
252.89 g/mol |
IUPAC名 |
4,5-dibromo-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3Br2NO/c6-3-1-5(9)8-2-4(3)7/h1-2H,(H,8,9) |
InChIキー |
ZPOCHJIWJGEYGU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CNC1=O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















